methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNAP5089 is a synthetic organic compound known for its high selectivity as an alpha1A-adrenergic receptor antagonist. It has been primarily studied for its potential therapeutic applications in cardiovascular and urogenital diseases, including hypertension and benign prostatic hyperplasia .
Preparation Methods
The synthesis of SNAP5089 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key synthetic route includes the formation of a dihydropyridine ring, which is then functionalized with various substituents to achieve the desired selectivity and activity. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
SNAP5089 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the dihydropyridine ring.
Reduction: Used to reduce nitro groups to amines.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance selectivity and potency.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity .
Scientific Research Applications
SNAP5089 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the selectivity and affinity of alpha1A-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving alpha1A-adrenergic receptors.
Medicine: Explored as a potential therapeutic agent for treating conditions like hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of new drugs targeting alpha1A-adrenergic receptors
Mechanism of Action
SNAP5089 exerts its effects by selectively binding to alpha1A-adrenergic receptors, thereby blocking the action of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation and a decrease in blood pressure, making it useful for treating hypertension. The molecular targets involved include the alpha1A-adrenergic receptors, and the pathways affected are primarily those related to vascular smooth muscle contraction .
Comparison with Similar Compounds
SNAP5089 is unique due to its high selectivity for alpha1A-adrenergic receptors, with over 1700-fold selectivity compared to other adrenergic receptor subtypes. Similar compounds include:
Doxazosin: A non-selective alpha1-adrenergic receptor antagonist.
Tamsulosin: Another selective alpha1A-adrenergic receptor antagonist, but with different pharmacokinetic properties.
Silodosin: Known for its high selectivity for alpha1A-adrenergic receptors, similar to SNAP5089
These compounds share similar therapeutic applications but differ in their selectivity, potency, and pharmacokinetic profiles, highlighting the uniqueness of SNAP5089.
Properties
Molecular Formula |
C36H40N4O5 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C36H40N4O5/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41)/t33-/m1/s1 |
InChI Key |
FIIXCJGBCCCOQQ-MGBGTMOVSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.